molecular formula C9H7Cl3O2 B3038186 2-(2,5-Dichlorophenoxy)propanoyl chloride CAS No. 79239-50-2

2-(2,5-Dichlorophenoxy)propanoyl chloride

Cat. No. B3038186
CAS RN: 79239-50-2
M. Wt: 253.5 g/mol
InChI Key: IBENOOQTUVKWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,5-Dichlorophenoxy)propanoyl chloride” is a chemical compound with the molecular formula C9H7Cl3O2 and a molecular weight of 253.51 . It is used for research purposes, particularly in proteomics research .

Scientific Research Applications

C9H7Cl3O2\text{C}_9\text{H}_7\text{Cl}_3\text{O}_2C9​H7​Cl3​O2​

and a molecular weight of 253.51 g/mol, has garnered interest in various fields. Here are six unique applications:

These applications highlight the versatility of 2-(2,5-Dichlorophenoxy)propanoyl chloride across different scientific domains. Researchers continue to explore its properties and potential uses, contributing to advancements in chemistry, agriculture, and environmental science . If you need further details or have additional questions, feel free to ask! 😊

properties

IUPAC Name

2-(2,5-dichlorophenoxy)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-8-4-6(10)2-3-7(8)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBENOOQTUVKWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorophenoxy)propanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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